molecular formula C22H28N2O3S B5188262 N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B5188262
Poids moléculaire: 400.5 g/mol
Clé InChI: VFCDCKVKYGHYJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CCG-63802 and is known for its ability to interact with various proteins in the human body.

Applications De Recherche Scientifique

CCG-63802 has been extensively studied for its potential applications in the field of medicine. It has been shown to interact with various proteins, including the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells. CCG-63802 has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. These findings suggest that CCG-63802 may have potential applications in cancer treatment and other diseases that involve abnormal protein activity.

Mécanisme D'action

CCG-63802 exerts its effects by binding to specific proteins in the human body. It has been shown to bind to the ATP-binding cassette transporter ABCG2 and inhibit its activity, leading to increased sensitivity of cancer cells to chemotherapy drugs. CCG-63802 also binds to the protein kinase CK2 and inhibits its activity, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
CCG-63802 has been shown to have various biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to chemotherapy drugs by inhibiting the activity of the ABCG2 transporter. CCG-63802 has also been shown to inhibit the activity of the protein kinase CK2, leading to decreased cell growth and proliferation. These effects suggest that CCG-63802 may have potential applications in cancer treatment and other diseases that involve abnormal protein activity.

Avantages Et Limitations Des Expériences En Laboratoire

CCG-63802 has several advantages for lab experiments. It is readily available and can be synthesized in high yields using a relatively simple method. It has also been extensively studied for its potential applications in the field of medicine. However, there are also limitations to using CCG-63802 in lab experiments. It may have off-target effects on other proteins in the human body, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on CCG-63802. One potential area of research is the development of more selective inhibitors of the ABCG2 transporter. This could lead to the development of more effective chemotherapy drugs that are less toxic to healthy cells. Another area of research is the identification of other proteins that CCG-63802 interacts with. This could lead to the development of new drugs for the treatment of various diseases. Overall, CCG-63802 has significant potential for future research and development in the field of medicine.

Méthodes De Synthèse

CCG-63802 can be synthesized using a relatively simple method that involves the reaction of cyclohexylamine with 2,3-dimethylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, CCG-63802. The synthesis process can be optimized to produce high yields of the compound, making it readily available for scientific research.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17-10-9-15-21(18(17)2)24(28(26,27)20-13-7-4-8-14-20)16-22(25)23-19-11-5-3-6-12-19/h4,7-10,13-15,19H,3,5-6,11-12,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCDCKVKYGHYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.